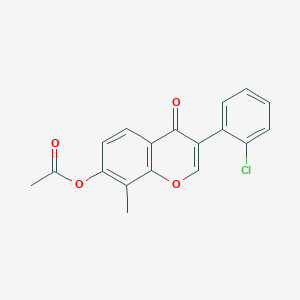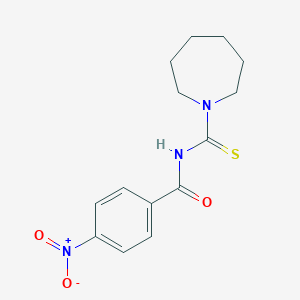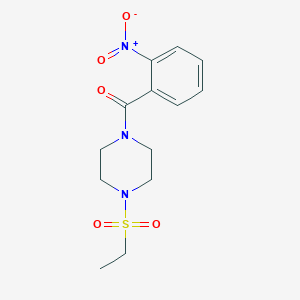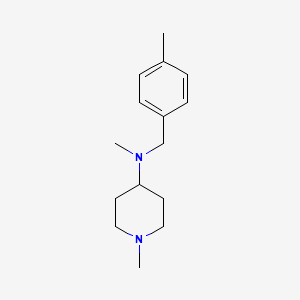
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound that belongs to the class of coumarin derivatives. It has been found to possess various biological activities and has been studied extensively in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been reported to exert its pharmacological effects through various mechanisms, including inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce oxidative stress by increasing the activity of antioxidant enzymes. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate in lab experiments include its moderate to high yield of synthesis, its well-established pharmacological properties, and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its toxicity at higher concentrations and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Investigation of the potential of the compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
3. Development of novel derivatives of the compound with improved pharmacological properties.
4. Exploration of the use of the compound in combination with other drugs for enhanced therapeutic effects.
5. Investigation of the potential of the compound as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate is a chemical compound that has been studied extensively for its biological activities. It has been found to possess various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. The compound has potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Further studies are needed to fully understand the mechanism of action of the compound and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and acetylation. The yield of the synthesis is reported to be moderate to high.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been studied extensively for its biological activities and has been found to possess various pharmacological properties. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
[3-(2-chlorophenyl)-8-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c1-10-16(23-11(2)20)8-7-13-17(21)14(9-22-18(10)13)12-5-3-4-6-15(12)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQLSCIMRNGPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-8-methyl-4-oxochromen-7-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5700133.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![N-cyclopropyl-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B5700142.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5700155.png)


